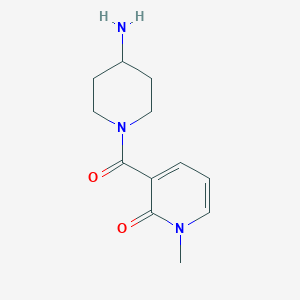

3-(4-aminopiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

3-(4-aminopiperidine-1-carbonyl)-1-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-14-6-2-3-10(11(14)16)12(17)15-7-4-9(13)5-8-15/h2-3,6,9H,4-5,7-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFJMGVJBCFHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Aminopiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one, with the molecular formula C12H17N3O2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C12H17N3O2 |

| Molecular Weight | 221.26 g/mol |

| CAS Number | 2098121-96-9 |

The structure of the compound features a piperidine ring and a pyridine moiety, which are known for their roles in various biological activities. The presence of an amino group enhances its potential for interaction with biological targets.

Research indicates that compounds similar to this compound exhibit strong inhibitory effects on the PARP-1 enzyme , which is crucial for DNA repair processes. The inhibition of PARP-1 can lead to increased sensitivity of cancer cells to chemotherapy, making it a target for cancer therapeutics.

In Vitro Studies

In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. For instance, compounds derived from piperidine structures have demonstrated cytotoxic effects against hypopharyngeal tumor cells, suggesting that modifications to the piperidine structure may enhance biological activity .

Case Studies and Research Findings

- Case Study 1 : A study investigating the cytotoxicity of piperidine derivatives found that certain modifications led to increased apoptosis in cancer cells, indicating a promising avenue for developing anti-cancer agents .

- Case Study 2 : Another research highlighted the role of similar compounds in modulating neurotransmitter systems, which may have implications for treating neurological disorders .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperidine and pyridine derivatives:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 3-Aminopiperidine | Anticancer activity | |

| Plitidepsin | Antitumor activity | |

| Nefazodone | Antidepressant with liver toxicity risks |

This comparison shows that while there are diverse activities associated with these compounds, the specific structural features of this compound may confer unique properties that warrant further investigation.

Medicinal Chemistry

The compound is being explored as a building block for synthesizing new drug candidates targeting various conditions, including cancer and neurological disorders. Its dual functionality as both a piperidine and pyridine derivative enhances its versatility in drug design .

Industrial Applications

In addition to its medicinal applications, this compound is also being investigated for use in developing new materials and catalysts due to its unique chemical properties .

Scientific Research Applications

Medicinal Chemistry

3-(4-Aminopiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one serves as a critical building block in the synthesis of novel drug candidates. Its structural characteristics allow it to interact with various biological targets, particularly in the realm of neurological disorders and cancer treatment.

- Antitumor Activity : Compounds similar to this one have been shown to inhibit key signaling pathways involved in tumor growth. For instance, piperidine derivatives have been studied for their efficacy against various cancer types by targeting specific proteins that regulate cell proliferation and survival.

- Antiviral Properties : There is ongoing research investigating the potential of piperidine derivatives as antiviral agents, particularly against viruses such as Dengue and Zika. The mechanism often involves the inhibition of viral replication processes .

Biological Studies

The compound is utilized in biological studies to explore the pharmacological effects of piperidine and pyridine derivatives. Research has indicated that these compounds can modulate neurotransmitter systems, which may have implications for treating conditions like depression and anxiety .

Industrial Applications

In addition to its medicinal uses, this compound is being explored for its potential in developing new materials and catalysts. Its unique chemical structure provides opportunities for innovation in chemical synthesis processes .

Case Studies

Case Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on breast cancer cell lines. Results indicated a significant reduction in cell viability at certain concentrations, suggesting a promising avenue for further development into therapeutic agents.

Case Study 2: Neuropharmacological Effects

A recent investigation focused on the neuropharmacological effects of this compound revealed its potential as a modulator of serotonin receptors. This study highlighted its ability to reduce anxiety-like behaviors in animal models, indicating possible applications in treating anxiety disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyridinone Derivatives

Compound 13 : (R)-N-[(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]-1-[1-(naphthalen-1-yl)ethyl]piperidine-4-carboxamide

- Structural Features : Shares the 1-methylpyridin-2(1H)-one core but substitutes the 3-position with a piperidine-4-carboxamide group linked to a naphthyl moiety.

- Synthesis: Prepared via HATU/DIEA-mediated coupling of 4-(aminomethyl)-1-methylpyridin-2(1H)-one with a naphthyl-piperidine carboxylic acid derivative (32% yield) .

Compound 2 : 4-(4-(Furo[3,2-c]pyridin-4-yloxy)-2-methylphenyl)-1-methylpyridin-2(1H)-one

- Structural Features: Substitutes the pyridinone 4-position with a furopyridinyloxy-methylphenyl group.

- Synthesis : Utilizes Suzuki coupling between a boronic ester and 4-bromo-1-methylpyridin-2(1H)-one (25% yield) .

- Activity : Functions as a dopamine D1 receptor agonist, demonstrating the scaffold’s versatility in CNS targeting.

Compound 3h : 5-(4-Fluorobenzoyl)-1-methylpyridin-2(1H)-one

- Structural Features : Features a 4-fluorobenzoyl group at the 5-position.

- Synthesis : Synthesized via C-H bond functionalization (63% yield), highlighting a more efficient route compared to traditional cross-coupling .

- Physicochemical Properties : Higher lipophilicity (due to fluorobenzoyl) may enhance membrane permeability.

Piperidine-Containing Analogues

MYF-03-146 : 4-(1-(trans-1-Acryloyl-4-(4-(trifluoromethyl)benzyloxy)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1-methylpyridin-2(1H)-one

- Structural Features : Combines a triazole-pyrrolidine-acryloyl group with a 4-(trifluoromethyl)benzyloxy substituent.

- Synthesis : Acryloylation of a pyrrolidine intermediate (95.5% yield) .

- Activity : Covalent disruptor of YAP-TEAD protein-protein interactions, with the trifluoromethyl group enhancing metabolic stability.

Apixaban Chloro Amine Impurity : 1-(4-Aminophenyl)-3-chloro-5,6-dihydropyridin-2(1H)-one

- Structural Features: Dihydropyridinone core with 4-aminophenyl and chloro substituents.

- Relevance: An impurity in the anticoagulant apixaban, underscoring the therapeutic importance of pyridinone derivatives .

Pharmacologically Active Derivatives

Compounds 73–75 : 3-Substituted-5-(phenylamino)pyridin-2(1H)-ones

- Structural Features : Varied 3-position substituents (biphenyl, chlorophenyl, acetylphenyl).

Key Comparative Analysis

Structural and Functional Differences

Pharmacokinetic and Physicochemical Insights

- Lipophilicity : Derivatives like MYF-03-146 (logP influenced by trifluoromethyl) exhibit higher membrane permeability compared to polar analogues like Compound 13.

- Metabolic Stability : Carbamate linkages (target compound) are generally more hydrolytically stable than esters but less so than amides .

Preparation Methods

Amide Bond Formation

- Starting Materials: 4-aminopiperidine and pyridine-2-carboxylic acid derivatives (e.g., 1-methylpyridin-2(1H)-one-2-carboxylic acid).

- Coupling Agents: Commonly used carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitate the activation of the carboxylic acid group.

- Base: Triethylamine or similar organic bases are employed to neutralize the acid byproducts and drive the reaction forward.

- Solvent: Polar aprotic solvents like dichloromethane or dimethylformamide (DMF) are preferred for solubilizing reactants and reagents.

- Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures (25–50 °C) to optimize yield and minimize side reactions.

- Reaction Time: Stirring for several hours (typically 4–24 hours) ensures completion.

Reaction Scheme

$$

\text{4-Aminopiperidine} + \text{1-methylpyridin-2(1H)-one-2-carboxylic acid} \xrightarrow[\text{Base}]{\text{EDCI}} \text{this compound}

$$

Purification

- Purification is achieved via recrystallization from suitable solvents or chromatographic techniques (e.g., silica gel column chromatography) to obtain high purity.

- Industrial methods may include preparative HPLC or crystallization under controlled conditions.

Industrial Production Methods

Industrial synthesis scales up the laboratory procedure with adaptations to enhance efficiency and yield:

- Continuous Flow Reactors: These allow precise control over reaction parameters, improving reproducibility and safety.

- Automated Systems: Automation facilitates large-scale synthesis with minimal human intervention.

- Purification: Large-scale recrystallization and chromatographic methods ensure pharmaceutical-grade purity.

- Quality Control: Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to verify compound identity and purity.

Reaction Analysis and Variations

The compound’s preparation involves key reaction types and reagents:

| Reaction Type | Description | Common Reagents | Conditions | Major Products |

|---|---|---|---|---|

| Amide Coupling | Formation of amide bond between amine and carboxylic acid | EDCI, triethylamine | Room temperature to 50 °C | Target compound |

| Oxidation (Post-synthesis modification) | Oxidation of amino or carbonyl groups | H2O2, m-CPBA | Mild conditions | N-oxides or oxidized derivatives |

| Reduction (Alternative modifications) | Reduction of carbonyl to alcohol or amine | LiAlH4, NaBH4 | Controlled temperature | Alcohol or amine derivatives |

| Substitution | Amino group modification via nucleophilic substitution | Alkyl halides, acyl chlorides | Varied | Substituted derivatives |

Research Findings and Notes

- The amide coupling strategy is the most direct and widely used method for synthesizing this compound, providing good yields and purity.

- Reaction efficiency depends on the choice of coupling agent and reaction conditions; carbodiimide-based agents like EDCI are preferred for their mildness and effectiveness.

- Industrial processes emphasize continuous flow and automation to meet scalability and regulatory standards.

- The compound’s dual heterocyclic structure (piperidine and pyridinone) requires careful control of reaction conditions to avoid side reactions, such as over-oxidation or polymerization.

- Purification is critical due to the compound’s potential use in medicinal chemistry, necessitating high purity and reproducibility.

Summary Table of Preparation Parameters

| Parameter | Typical Laboratory Conditions | Industrial Adaptations |

|---|---|---|

| Starting Materials | 4-Aminopiperidine, pyridine-2-carboxylic acid derivatives | Same, with bulk procurement |

| Coupling Agent | EDCI | EDCI or other carbodiimides |

| Base | Triethylamine | Triethylamine or automated dosing |

| Solvent | Dichloromethane, DMF | Solvent recycling and optimization |

| Temperature | 25–50 °C | Controlled via continuous flow reactors |

| Reaction Time | 4–24 hours | Optimized for throughput |

| Purification | Recrystallization, chromatography | Large-scale crystallization, prep HPLC |

| Yield | Moderate to high (60–85%) | High yield with process control |

Q & A

Q. What are the key synthetic routes for preparing 3-(4-aminopiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via amide coupling between 1-methylpyridin-2(1H)-one derivatives and 4-aminopiperidine. For example, intermediates like 4-bromo-1-methylpyridin-2(1H)-one (precursor) are prepared via Suzuki-Miyaura coupling or nucleophilic substitution, followed by purification using preparative HPLC or column chromatography with gradients (e.g., 20→60% acetonitrile/ammonium buffer) . Characterization relies on H NMR (e.g., δ 3.36–3.29 ppm for methyl groups) and HRMS to confirm molecular ions (e.g., [M+H] at m/z 333.1) .

Q. How is structural elucidation performed for this compound and its derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (using SHELX software) is critical for resolving 3D structures. For example, dihydropyridin-2-one analogs are analyzed for bond angles and torsion angles to confirm stereochemistry . NMR spectroscopy (e.g., C signals at 160–170 ppm for carbonyl groups) and IR (stretching at ~1650 cm for C=O) further validate functional groups .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Methodological Answer : Preparative HPLC with C18 columns (e.g., XBridge, 10 μm) using acetonitrile/water gradients is effective for polar intermediates. For non-polar derivatives, silica gel chromatography with ethyl acetate/hexane gradients achieves >80% purity. Recrystallization in solvents like ethyl acetate or THF improves crystallinity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound in enzyme inhibition studies?

- Methodological Answer : Design analogs by modifying the piperidine ring (e.g., fluorination at C4) or pyridinone substituents (e.g., sulfonyl or nitro groups). Test inhibitory activity against targets like SARS-CoV-2 Mpro protease using fluorescence resonance energy transfer (FRET) assays. Correlate IC values with computational docking scores (e.g., AutoDock Vina) to identify key binding interactions .

Q. What strategies resolve contradictory data in biological activity assays (e.g., inconsistent IC50_{50}50 values)?

- Methodological Answer : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to cross-validate results. For example, discrepancies in CB2 receptor agonism may arise from assay conditions (e.g., cell line variability). Normalize data using positive controls (e.g., AM-1241 for CB2) and apply statistical tools (e.g., ANOVA in GraphPad Prism) to assess significance .

Q. How can synthetic yields be optimized for large-scale production without industrial methods?

- Methodological Answer : Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., DMF vs. THF) to enhance reaction efficiency. For photoredox trifluoromethylation, optimize light intensity (e.g., 740-nm laser diodes) and reaction time. Batch-to-flow reactor transitions reduce reaction times by 50% while maintaining >90% yield .

Q. What experimental designs evaluate acute toxicity and pharmacokinetics in preclinical models?

- Methodological Answer : Conduct acute toxicity studies in Sprague-Dawley rats (OECD Guideline 423) with dose escalation (10–1000 mg/kg). Monitor mortality, organ weight changes, and histopathology. For pharmacokinetics, use LC-MS/MS to measure plasma concentrations post-IV/oral administration. Calculate parameters like and AUC using non-compartmental analysis (Phoenix WinNonlin) .

Key Considerations

- Avoid Commercial Sources : Reliable data should derive from peer-reviewed syntheses (e.g., ) rather than vendor catalogs.

- Contradiction Management : Address assay variability by standardizing protocols (e.g., fixed ATP concentrations in kinase assays) .

- Advanced Tools : Use SHELXL for crystallography refinement and Gaussian09 for DFT calculations to predict electronic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.